molecular formula C16H10ClFN2O B2890958 4-Chloro-6-(4-fluorophenoxy)-3-phenylpyridazine CAS No. 477872-35-8

4-Chloro-6-(4-fluorophenoxy)-3-phenylpyridazine

Cat. No. B2890958
CAS RN: 477872-35-8
M. Wt: 300.72
InChI Key: MVECSHVVVDEMRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-6-(4-fluorophenoxy)-3-phenylpyridazine, also known as 4-CF3PZ, is a heterocyclic compound that has been used in a variety of scientific applications. This compound has unique properties that make it useful in a wide range of research and lab experiments.

Scientific Research Applications

Synthesis and Potential Antibacterial Agents

Research has shown the potential of compounds structurally related to 4-Chloro-6-(4-fluorophenoxy)-3-phenylpyridazine in the synthesis of new molecules with promising antibacterial activities. For instance, the synthesis of new fluorine-containing compounds, which are known for their pharmacophore properties, has been explored for their antibacterial effects. Such compounds have been synthesized using various fluorophenyl groups, demonstrating significant activity against bacterial strains at low concentrations (Holla, Bhat, & Shetty, 2003).

Cancer Treatment and Kinase Inhibition

Another area of research involves the development of selective and orally efficacious inhibitors of the Met kinase superfamily, critical for cancer treatment. Compounds with structural similarities to 4-Chloro-6-(4-fluorophenoxy)-3-phenylpyridazine have been identified as potent Met kinase inhibitors. These have shown excellent in vivo efficacy and favorable pharmacokinetic profiles, advancing into clinical trials for their potential in cancer therapy (Schroeder et al., 2009).

Antimicrobial and Biofilm Inhibition

Thiourea derivatives related to 4-Chloro-6-(4-fluorophenoxy)-3-phenylpyridazine have been synthesized and shown to possess significant antipathogenic activities, especially against Pseudomonas aeruginosa and Staphylococcus aureus, which are known for their biofilm formation capabilities. The structural presence of halogens such as fluorine, chlorine, and bromine on the thiourea moiety significantly enhances their antimicrobial efficacy, providing a pathway for the development of novel antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).

Herbicidal Activity

Research into novel 5-chloro-3-fluorophenoxypyridines, structurally akin to 4-Chloro-6-(4-fluorophenoxy)-3-phenylpyridazine, with a 1,3,4-oxadiazole ring has demonstrated moderate to high levels of herbicidal activity against various weeds. This suggests the potential of such compounds in agricultural applications, particularly in weed management without causing harm to crops. This area of research highlights the versatility of 4-Chloro-6-(4-fluorophenoxy)-3-phenylpyridazine related compounds in both pharmaceutical and agricultural sectors (Tajik & Dadras, 2011).

properties

IUPAC Name

4-chloro-6-(4-fluorophenoxy)-3-phenylpyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClFN2O/c17-14-10-15(21-13-8-6-12(18)7-9-13)19-20-16(14)11-4-2-1-3-5-11/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVECSHVVVDEMRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(C=C2Cl)OC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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